Cas no 88641-30-9 ((S)-1-Phenyl-1-heptanol)

(S)-1-Phenyl-1-heptanol structure
(S)-1-Phenyl-1-heptanol structure
Product Name:(S)-1-Phenyl-1-heptanol
CAS No:88641-30-9
MF:C13H20O
MW:192.297304153442
MDL:MFCD16621862
CID:625825
Update Time:2023-08-03

(S)-1-Phenyl-1-heptanol Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol, a-hexyl-, (S)-
    • (S)-1-Phenyl-1-heptanol
    • (s)-(-)-1-phenyl-1-heptanol
    • MDL: MFCD16621862
    • Inchi: 1S/C13H20O/c1-2-3-4-8-11-13(14)12-9-6-5-7-10-12/h5-7,9-10,13-14H,2-4,8,11H2,1H3/t13-/m0/s1
    • InChI Key: UAJVCELPUNHGKE-ZDUSSCGKSA-N
    • SMILES: O[C@H](C1C=CC=CC=1)CCCCCC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 127
  • Topological Polar Surface Area: 20.2

(S)-1-Phenyl-1-heptanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB425864-1 g
(S)-1-Phenyl-1-heptanol, ee 91%; .
88641-30-9
1g
€111.00 2023-06-16
abcr
AB425864-1g
(S)-1-Phenyl-1-heptanol, ee 91%; .
88641-30-9
1g
€111.00 2024-08-03
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